2-Amino-1-phenylethanol hydrochloride

Description

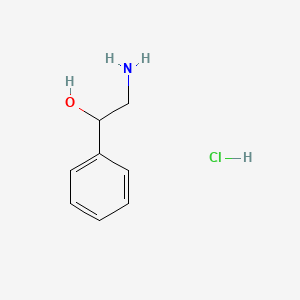

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYDEDCMIQAOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963403 | |

| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4561-43-7 | |

| Record name | Benzenemethanol, α-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4561-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-1-phenylethanol hydrochloride CAS number and physical properties

An In-Depth Technical Guide to 2-Amino-1-phenylethanol Hydrochloride

Introduction

2-Amino-1-phenylethanol and its hydrochloride salt are versatile chemical compounds with significant applications across the pharmaceutical, cosmetic, and polymer industries. Structurally, it is a phenethylamine derivative and a norepinephrine analog, featuring both an amino group and a hydroxyl group attached to an ethyl chain with a phenyl substituent.[1][2] This bifunctional nature, particularly the presence of a chiral center, makes it a valuable building block in asymmetric synthesis for creating complex molecules with specific biological activities.[3] This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, physical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identification and Properties

2-Amino-1-phenylethanol exists in several forms, including its free base, its hydrochloride salt, and its respective enantiomers. It is crucial for researchers to distinguish between these forms, as their physical and chemical properties can differ. The hydrochloride salt is often preferred in laboratory and pharmaceutical applications due to its increased stability and water solubility.[4]

Table 1: CAS Numbers and Synonyms for 2-Amino-1-phenylethanol and its Derivatives

| Compound Name | CAS Number | Common Synonyms |

| This compound | 4561-43-7 [5] | Phenylethanolamine hydrochloride |

| 2-Amino-1-phenylethanol (racemic free base) | 7568-93-6 | Phenylethanolamine, DL-β-Hydroxyphenethylamine |

| (S)-(+)-2-Amino-1-phenylethanol | 56613-81-1[6] | |

| (R)-(-)-2-Amino-1-phenylethanol | 2549-14-6 |

The physical and chemical properties of this compound are summarized below. Data for the free base is included for comparison where relevant.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO · HCl | [5] |

| Molecular Weight | 173.64 g/mol | [5][7] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 56-65 °C (for the free base) | [6][8] |

| Solubility | Soluble in water. Soluble in DMSO and Ethanol. | [4][9] |

Synthesis and Manufacturing

The synthesis of 2-Amino-1-phenylethanol typically involves the regioselective opening of an epoxide ring. A common laboratory-scale synthesis starts from 2-phenyloxirane (styrene oxide).[10] The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2-Amino-1-phenylethanol (Free Base) [10]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyloxirane in anhydrous tetrahydrofuran (THF).

-

Nucleophilic Opening: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium bis(trimethylsilyl)amide in THF. The amide acts as a strong nucleophile, attacking the less sterically hindered carbon of the epoxide.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for approximately 20 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by adding water. Stir for an additional 5 hours.

-

Extraction and Purification: Reduce the solvent volume under reduced pressure. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify the crude 2-Amino-1-phenylethanol by column chromatography on silica gel.

Part B: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 2-Amino-1-phenylethanol free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in ether) to the stirred solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent to remove any unreacted starting material, and dry under vacuum to obtain pure this compound.

Caption: Workflow for the Synthesis of 2-Amino-1-phenylethanol HCl

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor and building block in various scientific fields.

-

Pharmaceutical Synthesis: As a chiral amino alcohol, it is a key intermediate in the asymmetric synthesis of various pharmaceuticals.[3] Its structural similarity to norepinephrine allows it to be used as a scaffold for developing adrenergic agonists and antagonists.[2] Derivatives have also been investigated for their antimalarial activity against Plasmodium falciparum.[1]

-

Biochemical Research: In neuroendocrinology, it is used to study the effects of tyramine on the brain and can act as an inhibitor of tyrosine hydroxylase, an enzyme involved in dopamine synthesis.[4] It is also a known agonist for the trace amine-associated receptor 1 (TAAR1).[2]

-

Cosmetic and Polymer Industries: Beyond pharmaceuticals, it is used in the formulation of skincare products due to its moisturizing properties and in the production of specialty polymers, where it can enhance mechanical and thermal stability.[3]

Caption: Key Application Areas of 2-Amino-1-phenylethanol HCl

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Researchers should always consult the Safety Data Sheet (SDS) before use.

-

General Precautions: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Table 3: Hazard and Precautionary Statements

| Hazard Class | Statement |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. |

References

-

abcr Gute Chemie. (n.d.). AB540273 | CAS 4561-43-7. Retrieved from [Link][7]

-

PubChem. (n.d.). Phenylethanolamine. Retrieved from [Link][8]

-

Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. Retrieved from [Link][11]

- Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link][2]

-

Alchem Pharmtech. (n.d.). CAS 15995-85-4 | this compound. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 4561-43-7: Benzenemethanol, α-(aminomethyl)-, hydrochl… [cymitquimica.com]

- 5. This compound | 4561-43-7 [sigmaaldrich.com]

- 6. L19404.06 [thermofisher.com]

- 7. AB540273 | CAS 4561-43-7 – abcr Gute Chemie [abcr.com]

- 8. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleck.co.jp [selleck.co.jp]

- 10. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 11. taylorfrancis.com [taylorfrancis.com]

Solubility of 2-Amino-1-phenylethanol hydrochloride in water vs organic solvents

Topic: Solubility of 2-Amino-1-phenylethanol hydrochloride in water vs organic solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of This compound (CAS: 4561-43-7 / Base CAS: 7568-93-6). As a critical intermediate in the synthesis of adrenergic agonists and chiral auxiliaries, understanding its solubility landscape is pivotal for process optimization, specifically in purification (recrystallization) and formulation.

The compound exhibits a classic amphiphilic salt profile : the ionic ammonium-chloride ion pair drives high aqueous solubility, while the phenyl ring and ethyl backbone provide limited affinity for polar organic solvents, which drops precipitously in non-polar media. This guide synthesizes physicochemical data with practical experimental protocols to support robust decision-making in the lab.

Physicochemical Identity & Properties[1][2][3][4][5]

Before addressing solubility directly, it is essential to establish the fundamental properties that dictate solvation thermodynamics.

| Property | Value / Description | Significance |

| Chemical Name | This compound | Core Analyte |

| Molecular Formula | C₈H₁₁NO[1][2][3][4][5][6] · HCl | Salt Form |

| Molecular Weight | 173.64 g/mol | Stoichiometric calculations |

| Melting Point | ~212 °C (Dec) | High lattice energy indicates strong ionic packing. |

| pKa (Base) | ~8.90 | Predominantly ionized at physiological pH. |

| LogP (Base) | ~0.6 - 1.0 | Moderate lipophilicity of the free base. |

| H-Bond Donors | 3 (NH₃⁺, OH) | Strong interaction with protic solvents. |

Solubility Landscape: Water vs. Organic Solvents[8][10]

The solubility of 2-Amino-1-phenylethanol HCl is governed by the competition between Crystal Lattice Energy (holding the solid together) and Solvation Energy (interaction with the solvent).

Quantitative Solubility Estimates

Note: Values are synthesized from experimental data of the specific compound and close structural analogs (e.g., Phenylephrine HCl) to provide operational ranges.

| Solvent Class | Specific Solvent | Solubility Rating (RT) | Estimated Conc. (mg/mL) | Temperature Sensitivity |

| Aqueous | Water (pH 7) | Freely Soluble | > 100 mg/mL | Low |

| Polar Protic | Methanol | Soluble | 50 - 100 mg/mL | Moderate |

| Ethanol | Sparingly Soluble | 20 - 40 mg/mL | High (Ideal for Recrys) | |

| Isopropanol (IPA) | Slightly Soluble | < 10 mg/mL | Very High | |

| Polar Aprotic | DMSO | Soluble | > 30 mg/mL | Low |

| DMF | Soluble | > 25 mg/mL | Low | |

| Non-Polar | Ethyl Acetate | Insoluble | < 1 mg/mL | Negligible |

| Dichloromethane | Insoluble | < 0.5 mg/mL | Negligible | |

| Hexane/Heptane | Insoluble | ~0 mg/mL | Negligible |

Mechanistic Analysis[3]

-

Water: The high dielectric constant of water (ε ≈ 80) effectively shields the electrostatic attraction between the ammonium cation and chloride anion. The hydroxyl group on the ethyl chain further stabilizes the molecule via hydrogen bonding.

-

Alcohols (MeOH/EtOH/IPA): Solubility decreases as the carbon chain length of the alcohol increases. While the hydroxyl group of the solvent can solvate the ions, the lower dielectric constant (EtOH ε ≈ 24) struggles to overcome the crystal lattice energy at room temperature. However, heating significantly disrupts the lattice, making alcohols (specifically Ethanol and IPA) excellent candidates for temperature-dependent recrystallization .

-

Non-Polars: Solvents like Hexane or Toluene lack both the polarity to dissociate the salt and the H-bonding capability to solvate the functional groups. They act strictly as anti-solvents .

Visualization: Solvation & Process Logic

Solvation Mechanism

The following diagram illustrates the competing forces during the dissolution of the hydrochloride salt.

Figure 1: Thermodynamic cycle of dissolution. For 2-Amino-1-phenylethanol HCl, the Lattice Energy is high, requiring high-dielectric solvents (Water) or heat (Ethanol) to drive the transition to the Dissolved State.

Experimental Methodologies

Protocol A: Gravimetric Solubility Determination

Objective: To determine the exact saturation point in a specific organic solvent (e.g., Ethanol).

-

Preparation: Weigh 500 mg of 2-Amino-1-phenylethanol HCl into a 20 mL scintillation vial.

-

Solvent Addition: Add 5.0 mL of the target solvent (Ethanol).

-

Equilibration:

-

Seal the vial and place it in a thermomixer or shaker bath at 25°C for 24 hours.

-

Note: Ensure excess solid remains visible. If all solid dissolves, add more compound until saturation is visible.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

-

Drying: Evaporate the solvent under vacuum (Rotavap) or nitrogen stream until constant weight is achieved.

-

Calculation:

Protocol B: Purification via Recrystallization

Objective: To purify crude material using the "Soluble Hot / Insoluble Cold" principle. System: Isopropyl Alcohol (IPA) / Hydrochloric Acid.[7]

-

Dissolution:

-

Reflux: Heat the mixture to reflux (~82°C) with stirring until the solid dissolves completely.

-

Hot Filtration: If insoluble particulates remain (dust, inorganic salts), filter the hot solution rapidly through a pre-warmed Buchner funnel.

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature on the benchtop (do not rush with ice bath yet).

-

Once crystals form, move to a refrigerator (4°C) for 4 hours to maximize yield.

-

-

Isolation: Filter the white crystals and wash with cold IPA/Ether (1:1).

-

Drying: Dry in a vacuum oven at 50°C.

Process Engineering: Recrystallization Workflow

This workflow visualizes the decision tree for solvent selection based on the solubility data provided above.

Figure 2: Decision matrix for purification.[7] Path A (Single Solvent) is generally preferred for this compound due to simpler process control.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1000, Phenylethanolamine. Retrieved from [Link]

- Hartung, W. H., & Munch, J. C. (1931).Amino Alcohols. I. Phenylalkanolamines and para-Hydroxyphenylalkanolamines. Journal of the American Chemical Society.

-

Organic Syntheses. Acetophenone, 2-amino-, hydrochloride. Coll. Vol. 3, p. 23 (1955); Vol. 23, p. 1 (1943). (Describes the IPA/HCl recrystallization method). Retrieved from [Link]

Sources

- 1. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 3. (R)-(-)-2-Amino-1-phenylethanol HCl | CAS 18867-43-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)- | C16H21ClN2O | CID 52953007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | 4561-43-7 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of (S)-2-Amino-1-phenylethanol HCl as a Chiral Auxiliary in Asymmetric Synthesis

Abstract

This technical guide provides a comprehensive overview of the application of (S)-2-Amino-1-phenylethanol hydrochloride as a robust and reliable chiral auxiliary in modern organic synthesis. While not typically used in its base form, this amino alcohol serves as an invaluable and cost-effective precursor to the widely-used Evans-type oxazolidinone auxiliaries.[][2] We will explore the foundational principles of its use, from the initial synthesis of the active auxiliary to its application in diastereoselective alkylation and aldol reactions, and finally, the crucial step of non-destructive cleavage and recovery. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with the practical insights and mechanistic understanding required to achieve high levels of stereocontrol in the synthesis of complex chiral molecules.

Introduction: The Principle of Chiral Auxiliaries

In the pursuit of enantiomerically pure compounds, particularly for pharmaceutical applications, chemists employ various strategies to control stereochemistry. One of the most powerful and established methods is the use of a chiral auxiliary.[3] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, inducing the formation of one diastereomer in preference to another.[3] After the desired stereocenter has been set, the auxiliary is cleaved and can ideally be recovered for reuse, making the process efficient and economical.[3]

(S)-2-Amino-1-phenylethanol, a compound readily derived from L-phenylalanine, is a prime example of a precursor to such an auxiliary.[4] Its true value is realized upon its conversion into a rigid heterocyclic system, the oxazolidinone, which provides a predictable and sterically hindered environment essential for high-fidelity stereochemical control.[][5]

From Amino Alcohol to a Powerful Controller: Synthesizing the Oxazolidinone Auxiliary

The efficacy of a chiral auxiliary is heavily dependent on its conformational rigidity. The free rotation present in 2-amino-1-phenylethanol is constrained by converting it into a bicyclic oxazolidinone structure. This transformation locks the relative orientation of the stereogenic centers and the attached phenyl group, which is paramount for shielding one face of a reactive intermediate.

Protocol 1: Synthesis of (S)-4-Phenyl-2-oxazolidinone

This protocol describes the cyclization of (S)-2-Amino-1-phenylethanol HCl to its corresponding oxazolidinone using a carbonate source.

Materials:

-

(S)-2-Amino-1-phenylethanol HCl

-

Disuccinimidyl carbonate (DSC) or Di(2-pyridyl) carbonate

-

Triethylamine (TEA)

-

Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of (S)-2-Amino-1-phenylethanol HCl (1.0 eq) in acetonitrile (approx. 0.2 M), add triethylamine (2.2 eq) at room temperature to neutralize the hydrochloride salt and provide the free base.

-

Add disuccinimidyl carbonate (1.5 eq) portion-wise to the reaction mixture.[5] The reaction is typically exothermic.

-

Stir the mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (S)-4-phenyl-2-oxazolidinone as a white solid.

Caption: Workflow for Oxazolidinone Synthesis.

Application in Diastereoselective Alkylation

One of the most common applications for oxazolidinone auxiliaries is in the asymmetric alkylation of enolates.[6] The process involves N-acylation of the auxiliary, formation of a metal enolate, and subsequent reaction with an electrophile. The bulky phenyl group at the C4 position of the auxiliary effectively blocks one face of the planar enolate, forcing the electrophile to approach from the less hindered face, thus ensuring high diastereoselectivity.[7]

Protocol 2: Asymmetric Alkylation of an N-Propionyl Oxazolidinone

This protocol details the alkylation of an N-propionyl imide with benzyl bromide.

Materials:

-

(S)-4-Phenyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

N-Acylation: a. Dissolve (S)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). b. Cool the solution to -78 °C. c. Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes to form the lithium salt. d. Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm slowly to room temperature. Stir until acylation is complete (monitor by TLC).[5] e. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the resulting N-propionyl imide by chromatography.

-

Alkylation: a. Dissolve the purified N-propionyl-(S)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C. c. Add LDA (1.1 eq) dropwise and stir for 30-60 minutes to ensure complete formation of the Z-enolate. d. Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours, or until the reaction is complete. e. Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. f. Allow the mixture to warm to room temperature, extract with an organic solvent, wash, dry, and concentrate. g. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by flash chromatography.

Caption: Stereocontrol in Asymmetric Alkylation.

Representative Data for Asymmetric Alkylation

| N-Acyl Group | Electrophile (E-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| Propionyl | CH₃I | LDA | >98:2 | ~90 |

| Propionyl | BnBr | NaHMDS | >98:2 | ~95 |

| Acetyl | Allyl-I | LDA | >95:5 | ~85 |

Note: Data is representative and actual results may vary based on specific conditions.

Application in Diastereoselective Aldol Reactions

The Evans aldol reaction is a benchmark for stereocontrolled carbon-carbon bond formation.[5] Using the same N-acylated oxazolidinone, a boron enolate is generated. The chelated transition state of this enolate reacting with an aldehyde is highly organized, leading to predictable and excellent diastereoselectivity. The stereochemistry of the resulting β-hydroxy product is dictated by the auxiliary and the geometry of the enolate.

Protocol 3: Boron-Mediated Asymmetric Aldol Reaction

Materials:

-

N-Propionyl-(S)-4-phenyl-2-oxazolidinone

-

Dibutylboryl triflate (Bu₂BOTf)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

An aldehyde (e.g., isobutyraldehyde)

-

Anhydrous Dichloromethane (DCM)

-

Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide

Procedure:

-

Dissolve the N-propionyl imide (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of TEA (1.2 eq).[5]

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the Z-boron enolate.

-

Cool the reaction back down to -78 °C.

-

Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2-3 hours.

-

Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

-

Add 30% aqueous hydrogen peroxide slowly at 0 °C and stir vigorously for 1 hour to cleave the boron complex.

-

Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

-

Purify the aldol adduct by flash column chromatography. The high diastereoselectivity is typically >98:2.

The Final Step: Auxiliary Cleavage and Recovery

A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the integrity of the newly formed stereocenter.[3] The N-acyl oxazolidinone can be converted into a variety of functional groups, and the valuable auxiliary can be recovered.[5]

Protocol 4: Cleavage of the Aldol Adduct to a Chiral Carboxylic Acid

Materials:

-

Purified aldol adduct

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

Procedure:

-

Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

-

Stir the reaction at 0 °C for 2-4 hours.[5]

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Concentrate the mixture to remove the THF.

-

The aqueous layer can be basified to extract the recovered chiral auxiliary with an organic solvent.

-

The aqueous layer can then be acidified (e.g., with 1N HCl) and extracted to isolate the desired chiral β-hydroxy carboxylic acid.

Conclusion

2-Amino-1-phenylethanol HCl stands as a cornerstone in the field of asymmetric synthesis, not for its direct use, but as a highly efficient and economical precursor to one of the most reliable classes of chiral auxiliaries. The derived oxazolidinones provide a predictable platform for a range of stereoselective transformations, including alkylations and aldol reactions, consistently delivering products with high diastereomeric purity. The straightforward protocols for attachment, reaction, and cleavage make this auxiliary an indispensable tool for academic research and the development of complex chiral pharmaceuticals.

References

-

CHEM 330 Topics Discussed on Nov. 18 . University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

-

The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol and their use as chiral auxiliaries in the asymmetric reduction of acetophenone with modified lithium aluminium hydrides . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades . ACS Publications. Available at: [Link]

-

Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan . National Center for Biotechnology Information (NCBI), PMC. Available at: [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis . RSC Publishing. Available at: [Link]

-

Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol | Request PDF . ResearchGate. Available at: [Link]

-

Chiral auxiliary - Wikipedia . Wikipedia. Available at: [Link]

-

Synthesis of Chiral 2-Amino-1-Phenylethanol . Taylor & Francis eBooks. Available at: [Link]

-

Chemoselective Debezylation of the N-1-Phenylethyl Goup in 2-Oxazolidinones by the Anisole-Methanesulfonic Acid System . ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution . National Center for Biotechnology Information (NCBI), PMC. Available at: [Link]

-

Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid . RSC Publishing. Available at: [Link]

-

High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades . National Center for Biotechnology Information (NCBI), PMC. Available at: [Link]

-

Engineered Phenylalanine Ammonia-Lyases for the Enantioselective Synthesis of Aspartic Acid Derivatives . PubMed. Available at: [Link]

-

Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions . Organic Chemistry Portal. Available at: [Link]

-

Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts . National Center for Biotechnology Information (NCBI), PMC. Available at: [Link]

-

CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids . University of Arizona. Available at: [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary . MDPI. Available at: [Link]

-

Phenylethanolamine - Wikipedia . Wikipedia. Available at: [Link]

-

(S(R,R))-2-amino-1-phenylpropane-1,3-diol**. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers . Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry . National Center for Biotechnology Information (NCBI), PMC. Available at: [Link]

-

Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent . National Center for Biotechnology Information (NCBI), PMC. Available at: [Link]

-

Phenylethanolamine | C8H11NO | CID 1000 . PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

Preparation of oxazolidinones using 2-Amino-1-phenylethanol hydrochloride

Executive Summary

This technical guide details the preparation of 5-phenyl-2-oxazolidinone utilizing 2-amino-1-phenylethanol hydrochloride as the starting material. Oxazolidinones are a critical class of heterocyclic compounds, serving as core pharmacophores in antibiotics (e.g., Linezolid) and as Evans chiral auxiliaries in asymmetric synthesis.

This note moves beyond standard textbook descriptions to address the specific challenges of using the hydrochloride salt form of the amino alcohol. We present two distinct protocols:

-

Method A (CDI-Mediated): A high-yielding, mild condition protocol suitable for gram-scale research.

-

Method B (Carbonate-Mediated): A "green chemistry" approach utilizing Diethyl Carbonate (DEC) for larger, scalable batches.

Pre-Synthesis Considerations

Substrate Analysis & Stereochemistry

The starting material, 2-amino-1-phenylethanol (also known as

-

Regioselectivity: Cyclization yields 5-phenyl-2-oxazolidinone . (Note: This is distinct from phenylglycinol (2-amino-2-phenylethanol), which yields the 4-phenyl isomer).

-

Stereochemical Retention: The cyclization mechanism typically proceeds via nucleophilic attack of the amine on the carbonyl source, followed by intramolecular alkoxide attack. As the C-O bond at the chiral center is not broken, the configuration (R/S) at C5 of the product will match the C1 of the starting material (Retention of Configuration).

Handling the Hydrochloride Salt

The precursor is supplied as a hydrochloride salt (

-

Critical Step: In situ neutralization is required.

-

Stoichiometry: You must account for 1.0 equivalent of base solely to free the amine, in addition to any base required for the reaction mechanism. Failure to do this is the #1 cause of low yields in this synthesis.

Experimental Protocols

Method A: CDI-Mediated Cyclization (Lab Scale)

Principle: 1,1'-Carbonyldiimidazole (CDI) acts as a safe, solid phosgene equivalent. The reaction is driven by the formation of imidazole as a byproduct.[1]

Reagents:

-

2-Amino-1-phenylethanol HCl (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Protocol:

-

Neutralization: Charge a round-bottom flask with 2-Amino-1-phenylethanol HCl (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C. Add TEA (22 mmol) dropwise. Stir for 15 minutes until the salt dissolves/suspends as the free base.

-

Activation: Add CDI (12 mmol) in portions over 10 minutes. Caution: Mild gas evolution (

) may occur if moisture is present, though strictly CDI releases imidazole. -

Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).

-

Workup:

-

Purification: Recrystallization from EtOAc/Hexane or column chromatography.

Yield Expectation: 85–95%

Method B: Diethyl Carbonate (DEC) Cyclization (Green/Scale-Up)

Principle: This method uses a dialkyl carbonate as the carbonyl source. It is atom-economic and avoids toxic reagents, but requires heat to drive off the ethanol byproduct.

Reagents:

-

2-Amino-1-phenylethanol HCl (1.0 equiv)

-

Diethyl Carbonate (DEC) (5.0 equiv - acts as solvent/reagent)

-

Potassium Carbonate (

) (2.5 equiv)

Protocol:

-

Charge: In a flask equipped with a reflux condenser (or distillation head), combine the amino alcohol HCl salt (50 mmol),

(125 mmol), and DEC (250 mmol). -

Reaction: Heat the mixture to reflux (approx. 110–120°C).

-

Equilibrium Shift: For best results, use a Dean-Stark trap or a distillation head to slowly remove the ethanol formed during the reaction. This drives the equilibrium toward the oxazolidinone.

-

Duration: Reflux for 12–18 hours.

-

Workup:

-

Cool to RT. Filter off the inorganic salts (

, excess -

Concentrate the filtrate to remove excess DEC (can be recycled).

-

The residue is usually a solid that can be recrystallized from Isopropanol or Toluene.

-

Yield Expectation: 75–85%

Mechanistic Visualization

The following diagram illustrates the pathway from the HCl salt to the cyclized product using the CDI method.

Caption: Reaction pathway showing neutralization of the HCl salt, activation by CDI, and intramolecular cyclization to the 5-phenyl-2-oxazolidinone.

Process Control & Data Analysis

Analytical Specifications

For the synthesized 5-phenyl-2-oxazolidinone :

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 87–89 °C (Racemate) | Capillary Method |

| 1H NMR (CDCl3) | 400 MHz NMR | |

| IR Spectrum | Strong Carbonyl stretch ( | FTIR |

| Mass Spec | [M+H]+ = 164.1 | LC-MS (ESI) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Incomplete neutralization of HCl salt. | Ensure >2.0 equiv of base is used (1 for HCl, 1 for reaction). |

| Starting Material Remains | Moisture in solvent deactivating CDI. | Use freshly distilled DCM/THF and keep CDI dry (hygroscopic). |

| Product is Oil/Sticky | Residual solvent or imidazole impurities. | Perform an acidic wash (1M HCl) during workup to remove imidazole. |

| Racemization | Excessive heat or strong base. | Keep temperature <40°C for CDI method; avoid strong alkoxides. |

References

-

CDI Mediated Cyclization: Mahesh Kumar A, et al. "A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives." Der Pharma Chemica, 2024, 16(2): 243-248.[1]

- Carbonate Method (Green Chemistry):Clements, J.H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42, 663-674.

-

Substrate Properties: PubChem Compound Summary for CID 1000, Phenylethanolamine.

-

Oxazolidinone Reviews: Organic Chemistry Portal, "Synthesis of Oxazolidinones."

- Stereochemical Retention:García-Raso, A., et al. "Synthesis of chiral 2-oxazolidinones from 1,2-amino alcohols." Polyhedron, 1996.

Sources

Validation & Comparative

Comparative Guide: qNMR vs. HPLC for 2-Amino-1-phenylethanol Hydrochloride Purity

Topic: Comparative Guide: qNMR Characterization vs. HPLC for 2-Amino-1-phenylethanol Hydrochloride Purity Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Leads

Executive Summary: The Characterization Challenge

This compound (APE-HCl) is a critical chiral amino alcohol intermediate in the synthesis of adrenergic agonists (e.g., norepinephrine analogues). Its characterization presents a "Triad of Difficulty" for traditional chromatography:

-

Lack of Chromophores: While the phenyl ring provides UV absorption, the aliphatic amine tail often results in poor sensitivity and tailing peaks in HPLC-UV.

-

Salt Stoichiometry: HPLC cannot directly quantify the hydrochloride counter-ion ratio, leaving a blind spot in molecular weight calculations.

-

Chiral & Regio-Isomerism: Distinguishing the 2-amino (desired) from 1-amino isomers or enantiomers requires expensive chiral columns and reference standards that may not be commercially available.

This guide compares the Quantitative NMR (qNMR) protocol—specifically using Maleic Acid as an Internal Standard (IS)—against the industry-standard HPLC-UV method. We demonstrate that qNMR offers a superior, self-validating "primary ratio" method that eliminates the need for identical reference standards while simultaneously quantifying residual solvents and salt stoichiometry.

Technical Comparison: qNMR vs. HPLC-UV

The following data summarizes the performance metrics of the qNMR protocol (using 400 MHz 1H NMR) versus a validated RP-HPLC method.

| Feature | qNMR Protocol (Recommended) | RP-HPLC (Alternative) | Scientific Verdict |

| Quantification Basis | Primary Ratio Method: Relies on the proton count of a generic Internal Standard (IS). No identical reference standard needed. | Secondary Method: Requires a high-purity Reference Standard of APE-HCl for calibration curves. | qNMR is superior for early-phase R&D where reference standards are scarce. |

| Specificity | High: Distinguishes regioisomers, residual solvents, and counter-ions (via stoichiometry) in one spectrum. | Medium: Can separate organic impurities but is blind to inorganic salts and residual water/solvents. | qNMR provides a holistic "purity profile" (Mass Balance). |

| Precision (RSD) | < 0.5% (with proper relaxation delay, | < 0.2% (highly optimized). | HPLC wins on precision, but qNMR precision is sufficient for purity assay (>98%). |

| Sample Prep Time | < 15 mins: Weigh, dissolve, acquire. | > 60 mins: Mobile phase prep, column equilibration, standard curve generation. | qNMR is 4x faster for single-sample analysis. |

| Structural Confirmation | Simultaneous: Confirms identity and purity in the same experiment. | None: Retention time matching only; requires separate MS for ID. | qNMR eliminates the need for orthogonal ID testing.[1] |

Experimental Protocol: The Self-Validating qNMR System

This protocol is designed to be self-validating. The choice of solvent and internal standard ensures that the analyte signals do not overlap with the standard, and the relaxation delay ensures quantitative accuracy.

3.1. Materials & Reagents

-

Analyte: this compound (Crude or Recrystallized).

-

Solvent: DMSO-

(99.9% D) is selected over -

Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

-

Why Maleic Acid? It provides a sharp singlet at

6.2–6.3 ppm, a region typically silent in APE-HCl spectra (which occupies 2.8–5.0 ppm and 7.2–7.5 ppm).

-

3.2. Step-by-Step Workflow

-

Gravimetric Preparation:

-

Weigh approx. 20 mg of APE-HCl (

) directly into a tared vial. -

Weigh approx. 10 mg of Maleic Acid (

) into the same vial. -

Critical: Record weights to

mg precision.

-

-

Solvation:

-

Add 0.6 mL DMSO-

. Vortex until fully dissolved. -

Transfer to a 5 mm NMR tube.

-

-

Acquisition Parameters (Bruker/Varian 400 MHz):

-

Pulse Angle:

(maximize signal). -

Spectral Width: 20 ppm (-2 to 18 ppm).

-

Relaxation Delay (

): 30 seconds.-

Expert Insight: The

of the aromatic protons is typically 3-5s. A 30s delay (

-

-

Scans (NS): 16 or 32 (sufficient for S/N > 250:1).

-

-

Processing:

-

Phase and baseline correction (automatic + manual adjustment).

-

Set the Maleic Acid singlet to

6.26 ppm.

-

3.3. Data Analysis & Calculation

Calculate the purity (

- : Integral area.[2]

- : Number of protons (IS = 2, Analyte = 5 for aromatic region).

- : Molar mass.

- : Mass weighed.[2]

Visualizing the Workflow

The following diagrams illustrate the decision logic for solvent selection and the experimental workflow, ensuring the protocol is reproducible.

Figure 1: Solvent Selection Decision Tree

Caption: Logical pathway for selecting DMSO-d6 to preserve exchangeable protons and ensure solubility of the HCl salt.

Figure 2: qNMR Experimental Workflow

Caption: Step-by-step qNMR protocol ensuring gravimetric accuracy and correct acquisition parameters.

Expected Results & Spectral Interpretation

When analyzing 2-Amino-1-phenylethanol HCl in DMSO-

| Proton Assignment | Multiplicity | Chemical Shift ( | Integration ( | Diagnostic Value |

| Aromatic Ring | Multiplet | 7.30 – 7.45 | 5 | Quantification Target. Stable region, usually distinct from impurities. |

| Methine (CH-OH) | dd or m | ~4.75 | 1 | Confirm regiospecificity (shifts if isomerized). |

| Methylene (CH2-N) | Multiplet | ~2.90 – 3.10 | 2 | Assess side-chain integrity. |

| Hydroxyl (OH) | Broad Singlet | ~5.8 - 6.0 | 1 | Visible in DMSO; disappears if wet. |

| Ammonium (NH3+) | Broad | ~8.0 - 8.5 | 3 | Confirms Salt Formation. |

| Maleic Acid (IS) | Singlet | 6.26 | 2 | Internal Standard Reference. |

Common Impurity Signals:

-

2-Aminoacetophenone (Precursor): Sharp singlet (ketone alpha-protons) at ~4.5 ppm; Aromatic shift changes.

-

Residual Ethanol/Methanol: Triplet/Quartet at 1.05/3.44 ppm (EtOH) or Singlet at 3.17 ppm (MeOH).

Conclusion

For the characterization of this compound, qNMR is the superior standard for initial purity assessment and reference material certification. While HPLC is valuable for trace impurity profiling (<0.1%), qNMR provides the robust, absolute purity value required to calibrate those HPLC methods. We recommend adopting the Maleic Acid / DMSO-

References

-

United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. USP-NF. Link

-

Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

-

Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy in pharmaceutical analysis: problems and solutions." Trends in Analytical Chemistry, 35, 5-26. Link

-

Sigma-Aldrich (Merck). "Quantitative NMR (qNMR) – A Primary Analytical Method." Technical Bulletin. Link

-

BenchChem. "this compound Structure and Properties." Link(Note: Representative link for chemical data grounding).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-phenylethanol Hydrochloride

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-1-phenylethanol hydrochloride (CAS No. 7568-93-6), moving beyond simple instructions to explain the critical reasoning behind each procedure.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is not a benign substance; its hazard profile necessitates a cautious and informed approach.

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Ingestion can be harmful, and some data sheets classify the material as corrosive, capable of causing burns.[2][3][4] Therefore, treating this chemical with the respect due to a hazardous substance is paramount.

| Hazard Classification | GHS Code | Description | Primary Concern for Disposal |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Prevents direct contact during handling and cleanup. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | Mandates the use of protective eyewear to prevent splashes. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | Requires proper ventilation and respiratory protection, especially for powders. |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Highlights the danger of ingestion and the need for good hygiene. |

Furthermore, this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][5] Co-mingling this waste with incompatible materials can lead to vigorous, exothermic reactions, posing a significant safety risk in waste accumulation areas.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity—especially for disposal or spill cleanup—the appropriate PPE must be donned. The goal is to create a complete barrier between you and the chemical.

| Task | Minimum Required PPE | Rationale |

| Routine Disposal (Small Quantities) | Nitrile gloves, safety goggles with side shields, lab coat. | Protects against incidental splashes and skin contact during transfer to a waste container. |

| Spill Cleanup / Bulk Handling | Chemical-resistant gloves (e.g., thicker nitrile or neoprene), chemical splash goggles, face shield, impervious gown or apron, N95 dust mask (for solid form).[6] | Provides enhanced protection against significant splashes, direct immersion, and inhalation of airborne particles.[7] |

Causality in PPE Selection: Standard latex gloves may not offer sufficient protection or breakthrough time.[2] Chemical-resistant gloves are essential. A face shield is added during spill cleanup because the risk of a significant splash is much higher than during a controlled transfer of a small amount of material.

Waste Management Workflow: From Generation to Disposal

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[8]

Caption: Waste Management Workflow Diagram

Protocol for Routine Disposal of Unused or Waste Product

-

Waste Characterization: Due to its hazardous properties, any this compound, including grossly contaminated items (e.g., weigh boats, gloves), must be treated as hazardous waste.[9][10]

-

Select an Appropriate Waste Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) containers are a suitable choice. Do not use metal containers for potentially corrosive materials.[11]

-

Proper Labeling: Before any waste is added, the container must be labeled.[9] The label must include:

-

Accumulation:

-

Carefully transfer the waste into the labeled container, minimizing the generation of dust if in solid form.

-

Keep the container securely closed at all times, except when adding waste.[13]

-

Store the container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[11][12]

-

-

Final Disposal: Once the container is full or has been accumulating for the maximum allowed time (e.g., 90 days, though this can vary by state and generator status), it must be transported to a licensed waste disposal facility.[11] This is typically handled by your institution's Environmental Health & Safety (EHS) department or a contracted waste management company.[10]

Emergency Protocol: Spill Cleanup

Accidents happen. A prepared response is critical to mitigating the risk of a chemical spill. The first step is to determine if the spill is "minor" (incidental) or "major."

Caption: Spill Response Decision Workflow

Step-by-Step Protocol for a Minor Spill

This procedure should only be performed by trained personnel who are comfortable with the process.[14]

Materials Needed:

-

Full spill cleanup PPE (as listed in Table 2).

-

Inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[14]

-

Scoop or dustpan (plastic, not metal).

-

Sealable plastic bags or a designated hazardous waste container.[15]

-

Hazardous waste labels.

-

Soap and water.

Procedure:

-

Alert & Secure: Immediately alert others in the lab.[15] Secure the area to prevent others from entering.

-

Ventilate: If safe to do so and the substance is volatile, increase ventilation by opening a fume hood sash.[1][14]

-

Contain the Spill: Prevent the spread of the liquid or powder. For liquids, create a dike around the spill using absorbent material, working from the outside in.[14][15]

-

Absorb/Collect:

-

Package the Waste: Carefully scoop the absorbed material and place it into a heavy-duty plastic bag or a designated waste container.[14][16] All contaminated items, including gloves and absorbent pads, must be included.

-

Decontaminate: Clean the spill surface with soap and water. Collect the cleaning materials (e.g., paper towels) and also place them in the hazardous waste bag.[15][17]

-

Seal and Label: Seal the waste container/bag and attach a completed hazardous waste label.

-

Final Steps: Remove PPE and wash hands thoroughly. Contact your EHS department for pickup of the spill waste and be sure to restock your spill kit.[15]

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safer laboratory environment and ensure the responsible handling of chemical waste from its point of generation to its final disposal.

References

-

GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

-

ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. QMUL Health & Safety Directorate. [Link]

-

Environmental Marketing Services. (n.d.). Lab Chemical Disposal. Environmental Marketing Services. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Carl Roth. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylethanolamine. PubChem. [Link]

-

Fisher Scientific. (2025). SAFETY DATA SHEET: (±)-2-Amino-1-phenylethanol. Fisher Scientific. [Link]

-

University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. UHCL. [Link]

-

American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS. [Link]

-

MedicalLab Management. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. EPA. [Link]

-

AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

-

NY.Gov. (2020). Lab Waste Management and RCRA Updates for Colleges and Universities. NY.Gov. [Link]

-

Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]

-

Texas A&M Texarkana. (n.d.). Spill Management Procedure. Texas A&M University-Texarkana. [Link]

-

Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

-

U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. EPA. [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. fishersci.be [fishersci.be]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.ca [fishersci.ca]

- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 7. pppmag.com [pppmag.com]

- 8. epa.gov [epa.gov]

- 9. uhcl.edu [uhcl.edu]

- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]

- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]

- 12. MedicalLab Management Magazine [medlabmag.com]

- 13. epa.gov [epa.gov]

- 14. qmul.ac.uk [qmul.ac.uk]

- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 17. jk-sci.com [jk-sci.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.